5-(4-Hydroxyphenyl)cyclohexane-1,3-dione
Overview
Description
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C12H12O3. It is characterized by a cyclohexane ring substituted with a hydroxyphenyl group and two keto groups at positions 1 and 3.
Mechanism of Action
Target of Action
The primary target of the compound 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the catabolism of tyrosine, a process that is essential for various biological functions .
Mode of Action
This compound interacts with its target, HPPD, by inhibiting its function . The inhibition of HPPD disrupts the normal catabolism of tyrosine, leading to a build-up of excess systemic tyrosine . This interaction and the resulting changes have different effects on plants and animals .
Biochemical Pathways
The inhibition of HPPD by this compound affects the tyrosine catabolism pathway . In animals, this pathway is important for the breakdown and utilization of tyrosine. In plants, HPPD operates in the cascade of photosynthesis . Therefore, the inhibition of HPPD can lead to significant downstream effects, including disruption of photosynthesis in plants .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of tyrosine catabolism . This disruption leads to a build-up of tyrosine, which can have various effects depending on the organism. For example, in plants, this can disrupt photosynthesis, while in animals, it can affect various biological functions that rely on the proper catabolism of tyrosine .
Biochemical Analysis
Biochemical Properties
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with hydroxylamine, where it forms oximes or hydrazones . This reaction is crucial in organic chemistry and biochemistry for the formation of stable compounds. Additionally, this compound can undergo dibromination in alkaline medium, leading to the formation of dibromides . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with hydroxylamine can lead to the formation of stable oximes, which can modulate gene expression and cellular metabolism . Additionally, its ability to undergo dibromination can impact cellular processes by altering the chemical environment within cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can form reversible hemiketals with oxygen and irreversible oximes with nitrogen . These interactions are crucial for its biochemical activity. The formation of oximes is particularly important as it leads to the stabilization of the compound and its subsequent biochemical effects. Additionally, the compound’s ability to undergo dibromination in alkaline medium further highlights its reactivity and potential for enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can form stable oximes and hydrazones, which can persist over time . Its dibromination reaction in alkaline medium can lead to the formation of dibromides, which may degrade over time . These temporal effects are crucial for understanding the long-term impact of the compound on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function. At higher doses, it can lead to significant biochemical changes, including enzyme inhibition or activation . Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form oximes and hydrazones with hydroxylamine is a key metabolic pathway . Additionally, its dibromination reaction in alkaline medium is another important metabolic process . These pathways highlight the compound’s role in modulating biochemical reactions and metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that the compound can form stable oximes and hydrazones, which can be transported within cells . Additionally, its dibromination reaction can influence its distribution by altering its chemical properties .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its ability to form stable oximes and hydrazones can influence its localization within cells . Additionally, the compound’s dibromination reaction can affect its subcellular distribution by modifying its chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The keto groups can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexane-1,3-diol derivatives.
Substitution: Alkylated or acylated phenylcyclohexane derivatives
Scientific Research Applications
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylcyclohexane-1,3-dione: Similar structure but lacks the additional hydroxy group.
Cyclohexane-1,3-dione: Lacks the hydroxyphenyl group.
4-Hydroxybenzaldehyde: Contains the hydroxyphenyl group but lacks the cyclohexane-1,3-dione structure .
Uniqueness
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is unique due to the presence of both the hydroxyphenyl group and the cyclohexane-1,3-dione structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-(4-hydroxyphenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9,13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONVYGBSHDIBRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342006 | |
Record name | 5-(4-hydroxyphenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91963-14-3 | |
Record name | 5-(4-hydroxyphenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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